molecular formula C19H18N2S2 B11623597 N-[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-4-methylaniline

N-[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-4-methylaniline

Cat. No.: B11623597
M. Wt: 338.5 g/mol
InChI Key: AFEVYARUZRGHLT-UHFFFAOYSA-N
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Description

N-[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-4-methylaniline is a complex organic compound characterized by its unique structure, which includes a quinoline core fused with a dithiolo ring and a methylaniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-4-methylaniline typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Dithiolo Ring: The dithiolo ring can be introduced via a cyclization reaction involving sulfur-containing reagents such as carbon disulfide and a suitable base.

    Attachment of the Methylaniline Group: The final step involves the condensation of the intermediate with 4-methylaniline under acidic or basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the dithiolo ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinoline core or the imine linkage, potentially leading to the formation of tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline and aniline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antiviral, or anticancer properties. Studies on its interaction with biological macromolecules can provide insights into its potential therapeutic applications.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique electronic or optical properties

Mechanism of Action

The mechanism of action of N-[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-4-methylaniline depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The quinoline core can intercalate with DNA, potentially inhibiting DNA replication or transcription. The dithiolo ring may interact with metal ions, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which are well-known for their antimalarial activity.

    Dithiolo Compounds: Molecules containing dithiolo rings, such as dithiolo[3,4-b]thieno[2,3-d]pyridine, which have applications in materials science.

Uniqueness

N-[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-4-methylaniline is unique due to its combination of a quinoline core with a dithiolo ring and a methylaniline group. This structural combination imparts distinct chemical and physical properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C19H18N2S2

Molecular Weight

338.5 g/mol

IUPAC Name

4,4-dimethyl-N-(4-methylphenyl)-5H-dithiolo[3,4-c]quinolin-1-imine

InChI

InChI=1S/C19H18N2S2/c1-12-8-10-13(11-9-12)20-18-16-14-6-4-5-7-15(14)21-19(2,3)17(16)22-23-18/h4-11,21H,1-3H3

InChI Key

AFEVYARUZRGHLT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=C2C3=C(C(NC4=CC=CC=C43)(C)C)SS2

Origin of Product

United States

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